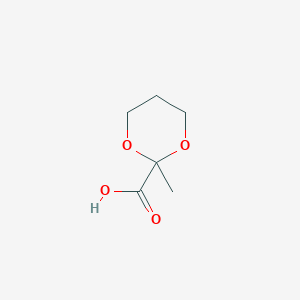
2-(1-Bromopropyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromopropyl)pyrazine is a chemical compound belonging to the pyrazine family, characterized by a bromopropyl group attached to the pyrazine ring. Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropyl)pyrazine typically involves the bromination of propylpyrazine. One common method is the reaction of propylpyrazine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the propyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions: 2-(1-Bromopropyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazine derivatives.
Oxidation: The compound can be oxidized to form pyrazine carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
科学的研究の応用
2-(1-Bromopropyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Research on this compound derivatives has shown potential in developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 2-(1-Bromopropyl)pyrazine involves its interaction with molecular targets through its bromopropyl group. The bromine atom can participate in halogen bonding, while the pyrazine ring can engage in π-π interactions with aromatic residues in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
2-(1-Chloropropyl)pyrazine: Similar structure but with a chlorine atom instead of bromine.
2-(1-Fluoropropyl)pyrazine: Contains a fluorine atom, leading to different reactivity and properties.
2-(1-Iodopropyl)pyrazine: Iodine substitution results in distinct chemical behavior.
Uniqueness: 2-(1-Bromopropyl)pyrazine is unique due to the specific reactivity of the bromine atom, which offers a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic applications, distinguishing it from its halogenated counterparts.
特性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC名 |
2-(1-bromopropyl)pyrazine |
InChI |
InChI=1S/C7H9BrN2/c1-2-6(8)7-5-9-3-4-10-7/h3-6H,2H2,1H3 |
InChIキー |
HCPWHVKRWNISQO-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC=CN=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13873334.png)


![[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride](/img/structure/B13873346.png)

![Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B13873359.png)

![[4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B13873368.png)



